

Application Notes and Protocols for Protein Conjugation with Cyanine7 DBCO

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Compound of Interest

Compound Name: Cyanine7 DBCO

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Introduction

This document provides a comprehensive guide for the conjugation of proteins with the near-infrared (NIR) fluorescent dye, Cyanine7 (Cy7), utilizing Dibenzocyclooctyne (DBCO) click chemistry. This bioorthogonal ligation strategy, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the efficient and specific labeling of proteins under mild, aqueous conditions, making it an ideal tool for a wide range of applications, including in vivo imaging, flow cytometry, and immunofluorescence.[1][2] The reaction's high specificity stems from the fact that neither azides nor DBCO moieties are naturally present in biological systems, thus minimizing off-target reactions.[3]

The protocol outlined below is a two-stage process. The first stage involves the introduction of an azide functional group onto the target protein. The most common method for this, and the one detailed herein, is the reaction of an N-Hydroxysuccinimide (NHS) ester of an azide-containing molecule with the primary amines (lysine residues and the N-terminus) of the protein.[4][5] The second stage is the conjugation of the azide-modified protein with **Cyanine7 DBCO**. This copper-free click chemistry reaction results in the formation of a stable triazole linkage.

These application notes provide detailed experimental protocols for both the azidation of the protein and the subsequent conjugation with **Cyanine7 DBCO**, as well as a summary of key quantitative data and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful conjugation of proteins with **Cyanine7 DBCO**. These values should be considered as a starting point, and optimization may be necessary for specific proteins and applications.

Parameter	Recommended Range	Notes
Protein Azidation (Protocol 1)		
Protein Concentration	2-10 mg/mL	Higher concentrations generally improve labeling efficiency.
Molar Excess of Azide-NHS Ester	10-30 fold	A higher molar excess can increase the degree of azidation, but may also lead to protein precipitation.
Reaction Buffer	Amine-free (e.g., PBS, pH 7.2-8.5)	Buffers containing primary amines (e.g., Tris) will compete with the protein for the NHS ester.
Reaction Time	1-4 hours at Room Temperature or Overnight at 4°C	Longer incubation times at lower temperatures can improve conjugation efficiency and protein stability.
Cy7 DBCO Conjugation (Protocol 2)		
Protein Concentration	1-10 mg/mL	The optimal concentration may vary depending on the protein.
Molar Excess of Cyanine7 DBCO	2-10 fold	A higher excess can drive the reaction to completion but may require more extensive purification.
Reaction Buffer	PBS, pH 7.2-7.4	The reaction is generally insensitive to pH in the range of 4-11. Avoid buffers containing sodium azide.
Reaction Time	2-12 hours at Room Temperature or Overnight at 4°C	The reaction is typically complete within a few hours at room temperature.

Characterization

Degree of Labeling (DOL)

2-8

The optimal DOL depends on the application. Higher DOLs can lead to fluorescence quenching.

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto the Protein via NHS Ester Chemistry

This protocol describes the modification of a protein with azide groups by reacting it with an azide-functionalized N-Hydroxysuccinimide (NHS) ester.

Materials:

- Protein of interest
- Azide-PEG-NHS ester (or similar azide-NHS ester)
- Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25) or dialysis cassette (7 kDa MWCO)
- Reaction tubes

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
 - Adjust the protein concentration to 2-10 mg/mL.

- Azide-NHS Ester Solution Preparation:
 - Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 10-30 fold molar excess of the 10 mM Azide-NHS ester solution to the protein solution.
 - Gently mix the reaction solution. The final concentration of DMSO should be below 20%.
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
- Purification of Azide-Modified Protein:
 - Remove the excess, unreacted Azide-NHS ester by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Alternatively, perform dialysis against PBS.
 - Collect the protein-containing fractions. The azide-modified protein is now ready for conjugation with **Cyanine7 DBCO**.

Protocol 2: Conjugation of Cyanine7 DBCO to Azide-Modified Protein

This protocol describes the copper-free click chemistry reaction between the azide-modified protein and **Cyanine7 DBCO**.

Materials:

- Azide-modified protein (from Protocol 1)
- **Cyanine7 DBCO**
- Reaction Buffer (e.g., PBS, pH 7.2-7.4)

- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Reaction tubes (protected from light)

Procedure:

- **Cyanine7 DBCO** Solution Preparation:
 - Prepare a 1-10 mM stock solution of **Cyanine7 DBCO** in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 2-10 fold molar excess of the **Cyanine7 DBCO** stock solution to the azide-modified protein solution.
 - Protect the reaction mixture from light by wrapping the tube in aluminum foil or using an amber tube.
 - Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle rotation.
- Purification of the Protein-Cy7 Conjugate:
 - Purify the conjugate from unreacted **Cyanine7 DBCO** using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
 - The first colored fraction to elute will be the protein-Cy7 conjugate. Collect the fractions containing the labeled protein.
- Characterization of the Conjugate:
 - Degree of Labeling (DOL) Determination:
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cyanine7).

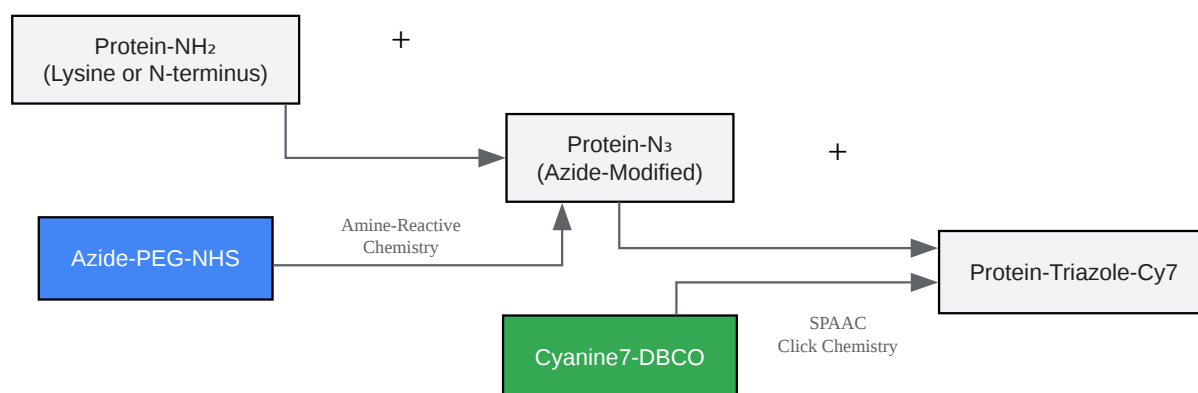
- Calculate the DOL using the following formula, accounting for the correction factor (CF) of the dye at 280 nm:
 - $$\text{DOL} = (A_{\text{max_dye}} * \epsilon_{\text{protein}}) / ((A_{280_protein} - (A_{\text{max_dye}} * \text{CF})) * \epsilon_{\text{dye}})$$
 - Where $A_{\text{max_dye}}$ is the absorbance at ~750 nm, $A_{280_protein}$ is the absorbance at 280 nm, and ϵ is the molar extinction coefficient.
- SDS-PAGE Analysis:
 - Run the purified conjugate on an SDS-PAGE gel to confirm conjugation. The labeled protein should show a slight increase in molecular weight compared to the unlabeled protein.

Visualizations



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Caption: Experimental workflow for protein conjugation with **Cyanine7 DBCO**.



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Caption: Chemical reaction scheme for protein conjugation with **Cyanine7 DBCO**.

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